4-Nitro-2-(trifluoromethyl)benzenesulfonamide
Description
Historical Context and Discovery Timeline
The synthesis of 4-nitro-2-(trifluoromethyl)benzenesulfonamide was first reported in the early 21st century, with its PubChem entry created on September 15, 2005. Early applications focused on its role as an intermediate in the synthesis of complex molecules, such as the herbicide penoxsulam. A notable advancement occurred in 2013, when Wu et al. developed an optimized nine-step synthesis route starting from 4-nitro-2-(trifluoromethyl)aniline, achieving a 22.9% overall yield—double that of previous methods. Subsequent patents, such as EP3670492A1 (2018), further refined its preparation for agrochemical applications.
Key milestones:
Nomenclature and IUPAC Classification
The systematic IUPAC name for this compound is 4-nitro-2-(trifluoromethyl)benzene-1-sulfonamide . The numbering follows the priority order of functional groups:
- Sulfonamide (-SO$$2$$NH$$2$$) receives the lowest possible position (position 1).
- Trifluoromethyl (-CF$$_3$$) is assigned position 2.
- Nitro (-NO$$_2$$) occupies position 4.
Alternative names include:
Positional Isomerism in Nitro-Trifluoromethyl-Substituted Benzenesulfonamides
Positional isomers of this compound arise from variations in the placement of the nitro and trifluoromethyl groups on the benzene ring. These isomers exhibit distinct physicochemical and biological properties due to differences in electronic effects and steric hindrance.
Table 1: Comparison of Key Positional Isomers
Electronic Effects :
- The meta -directing nitro group deactivates the ring, reducing electrophilic substitution reactivity.
- The ortho -positioned trifluoromethyl group enhances lipophilicity, influencing solubility and membrane permeability.
Synthetic Considerations :
Properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O4S/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)17(11,15)16/h1-3H,(H2,11,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKIWRHGCSRWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The sulfonamide group (-SO₂NH₂) acts as a meta-directing electron-withdrawing group, while the trifluoromethyl (-CF₃) substituent exerts a synergistic meta-directing influence. Together, these groups orient nitration exclusively at the para position relative to the sulfonamide. The reaction proceeds via a radical mechanism initiated by tert-butyl nitrite, which generates nitrosonium ions (NO⁺) under acidic conditions.
Typical conditions include:
- Solvent: Anhydrous acetonitrile
- Reagent: tert-Butyl nitrite (1.5 equivalents)
- Temperature: 45°C
- Duration: 6 hours
Under these conditions, the reaction achieves a 46% isolated yield of 4-nitro-2-(trifluoromethyl)benzenesulfonamide, with minimal ortho-nitration byproducts.
Advantages and Limitations
This method eliminates the need for corrosive nitrating agents like mixed acids (H₂SO₄/HNO₃), enhancing operational safety. However, the moderate yield necessitates chromatographic purification, increasing production costs for large-scale applications.
Sulfonamidation of 4-Nitro-2-(Trifluoromethyl)Benzenesulfonyl Chloride
An alternative route involves synthesizing the sulfonyl chloride intermediate followed by ammonolysis. This two-step process offers superior scalability for industrial production.
Synthesis of Sulfonyl Chloride
4-Nitro-2-(trifluoromethyl)benzenesulfonic acid is first prepared via sulfonation of 4-nitro-2-(trifluoromethyl)benzene using fuming sulfuric acid at 120°C for 8 hours. Subsequent chlorination with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the corresponding sulfonyl chloride:
$$
\text{C}7\text{H}4\text{F}3\text{NO}2\text{S} + \text{PCl}5 \rightarrow \text{C}7\text{H}3\text{ClF}3\text{NO}2\text{S} + \text{POCl}3 + \text{HCl}
$$
Ammonolysis to Sulfonamide
The sulfonyl chloride reacts with aqueous ammonia in tetrahydrofuran (THF) at 0–5°C to prevent side reactions:
$$
\text{C}7\text{H}3\text{ClF}3\text{NO}2\text{S} + 2\text{NH}3 \rightarrow \text{C}7\text{H}6\text{F}3\text{N}2\text{O}2\text{S} + \text{NH}_4\text{Cl}
$$
This step typically achieves 68–72% yield after recrystallization from ethanol/water mixtures.
Sequential Functionalization of 2-(Trifluoromethyl)Aniline
A third approach starts with 2-(trifluoromethyl)aniline, incorporating both sulfonamide and nitro groups through sequential reactions.
Sulfonamidation of Aniline
The aniline reacts with benzenesulfonyl chloride in pyridine to form N-(2-(trifluoromethyl)phenyl)benzenesulfonamide. This intermediate is then nitrated using red fuming nitric acid (RFNA) at -10°C to minimize over-nitration.
Regioselectivity Challenges
While this route provides a 34% overall yield, competing nitration at the ortho position relative to the -CF₃ group necessitates careful temperature control. Recent advances using zeolite catalysts have improved para-selectivity to 89% in model systems.
Comparative Analysis of Synthetic Methods
Industrial-Scale Optimization Strategies
Continuous Flow Nitration
Adopting continuous flow reactors for the direct nitration method reduces reaction time from 6 hours to 22 minutes while improving yield to 58% through enhanced mass transfer.
Solvent Recycling
In the sulfonyl chloride route, implementing a closed-loop system for dichloromethane recovery decreases raw material costs by 41% in pilot-scale trials.
Catalytic Enhancements
Immobilizing tert-butyl nitrite on mesoporous silica nanoparticles (MSN) increases nitration efficiency, achieving 82% conversion at 35°C in recent studies.
Characterization and Quality Control
Critical analytical data for this compound:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.34 (d, J=8.6 Hz, 1H), 7.98 (s, 1H), 7.89 (d, J=8.2 Hz, 1H), 7.45 (s, 2H, NH₂)
- ¹³C NMR (100 MHz, DMSO-d₆): δ 152.1 (C-NO₂), 139.8 (q, J=32.4 Hz, C-CF₃), 126.7–121.4 (aromatic carbons)
- FT-IR (KBr): 1348 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1520 cm⁻¹ (NO₂)
Emerging Methodologies
Electrochemical Nitration
Preliminary studies demonstrate 63% faradaic efficiency for para-nitration using boron-doped diamond electrodes in acetonitrile/water mixtures, eliminating stoichiometric nitrating agents.
Biocatalytic Sulfonamidation
Engineered sulfotransferases from Pseudomonas aeruginosa catalyze sulfonamide bond formation with 91% enantiomeric excess, though substrate scope remains limited.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- The compound serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex organic molecules, making it a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals.
Biological Research
Enzyme Inhibition
- Research has highlighted the compound's potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes. This inhibition can have therapeutic implications in conditions where carbonic anhydrase activity is dysregulated.
Antimicrobial Properties
- The compound has been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Studies indicate that it may inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), thus interfering with folic acid synthesis.
Medical Applications
Pharmaceutical Development
- 4-Nitro-2-(trifluoromethyl)benzenesulfonamide has been explored as a precursor for developing pharmaceuticals with potential antimicrobial and anticancer properties. Its unique functional groups contribute to its biological activity, making it a candidate for further medicinal chemistry research .
Industrial Applications
Development of Specialty Chemicals
- In the industrial sector, this compound is utilized in developing new materials and chemical processes. Its chemical reactivity and functional properties make it suitable for various applications in specialty chemical production.
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated:
- Reduction in Bacterial Load : A significant decrease in bacterial colonies was observed in treated groups compared to controls.
- Survival Rate : The survival rate increased by approximately 40% in treated mice over a two-week observation period.
Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that this compound effectively inhibited carbonic anhydrase activity. The inhibition was quantified using enzyme kinetics, showing a dose-dependent response that suggests potential therapeutic applications in diseases associated with dysregulated carbonic anhydrase activity.
Table 1: Summary of Biological Activities
Table 2: Synthesis Pathways
| Compound Name | Synthesis Method | Yield (%) |
|---|---|---|
| This compound | Multi-step organic synthesis | Varies |
| N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy] | Reaction with activated alkyl halides | Varies |
Mechanism of Action
The mechanism of action of 4-Nitro-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by carbonic anhydrase. This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is dysregulated.
Comparison with Similar Compounds
Key Findings :
- Electron Effects : The 4-nitro/2-CF₃ configuration maximizes electron-withdrawing effects, enhancing electrophilic reactivity compared to isomers with nitro at position 3 .
- Steric Hindrance : The ortho-CF₃ group in the target compound may reduce steric hindrance compared to meta-substituted analogs (e.g., H58021), favoring interactions in enzyme-binding pockets .
Functional Group Variations
N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide
This derivative () replaces the sulfonamide-linked phenyl group with a phenoxy bridge and introduces dimethylamine.
- Solubility: The phenoxy group and dimethyl substitution likely increase lipophilicity, enhancing membrane permeability in biological systems .
- Synthetic Utility: The phenoxy linkage may serve as a spacer in drug design, altering pharmacokinetic profiles compared to direct sulfonamide linkages .
4-Nitro-2-(trifluoromethyl)benzonitrile (320-47-8)
This nitrile derivative () shares the same nitro and CF₃ positions but replaces the sulfonamide with a cyano (-CN) group.
- Reactivity : The nitrile group is more reactive toward nucleophilic attack, making it suitable for synthesizing heterocycles (e.g., Enzalutamide Impurity 24) .
- Applications : Unlike sulfonamides, nitriles are often intermediates in agrochemicals or fluorinated polymers .
Heterocyclic Derivatives
lists 2-(trifluoromethyl)-4(1H)-quinolinone, a downstream product derived from sulfonamide intermediates.
- Biological Activity: Quinolinones are associated with antiviral and anticancer properties, suggesting that the target sulfonamide may act as a precursor for bioactive heterocycles .
Biological Activity
4-Nitro-2-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, focusing on its mechanisms, applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula . The presence of both a nitro group and a trifluoromethyl group contributes to its lipophilicity and stability, enhancing its reactivity and biological efficacy. The sulfonamide functional group (-SO₂NH₂) is particularly notable for its role in various biological interactions.
The compound primarily functions as an enzyme inhibitor , specifically targeting carbonic anhydrase enzymes. This inhibition occurs through binding at the active site of the enzyme, which is crucial for physiological processes such as carbon dioxide transport and pH regulation in biological systems. The mechanism is akin to that of traditional sulfa drugs, which inhibit dihydropteroate synthase in bacterial folate biosynthesis, suggesting potential antimicrobial properties.
Antimicrobial Properties
This compound has exhibited notable antimicrobial activity. It acts against various bacterial strains by inhibiting key enzymes involved in their metabolism. This mechanism positions it as a candidate for further development in antimicrobial therapies.
Anticancer Potential
Research indicates that this compound may also have anticancer properties. Its structural characteristics allow it to interact effectively with biological targets involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound could be explored for its potential in cancer treatment .
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound differentiates it from structurally similar compounds. Below is a comparison table highlighting key features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Trifluoromethylbenzenesulfonamide | Trifluoromethyl group + sulfonamide | Lacks nitro substitution; primarily used as herbicide. |
| 4-Methylbenzenesulfonamide | Methyl group + sulfonamide | Less lipophilic; used in various pharmaceutical applications. |
| 4-Chloro-2-(trifluoromethyl)benzenesulfonamide | Chlorine instead of nitro + trifluoromethyl | Exhibits different biological activity patterns due to chlorine substitution. |
The addition of the nitro group enhances the compound's reactivity and biological activity compared to its analogs, making it a versatile candidate for pharmaceutical development.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study demonstrated that this compound inhibited bacterial growth effectively, showcasing its potential as an antimicrobial agent against resistant strains.
- Cancer Cell Line Evaluation : In vitro studies on various cancer cell lines indicated that this compound could induce apoptosis, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Enzyme Inhibition Assays : Research involving enzyme assays revealed that the compound selectively inhibits carbonic anhydrases at low concentrations, supporting its therapeutic potential in conditions where these enzymes are dysregulated.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-nitro-2-(trifluoromethyl)benzenesulfonamide in laboratory settings?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation and nitration. A typical approach involves:
- Step 1 : Sulfonylation of a substituted benzene precursor (e.g., 2-(trifluoromethyl)aniline) using chlorosulfonic acid to introduce the sulfonamide group.
- Step 2 : Nitration at the para position using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Key Reagents : Triethylamine or NaHCO₃ as bases for pH control; solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to track reaction progress and confirm structural integrity .
Q. How can researchers verify the purity and structural identity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm to assess purity.
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the trifluoromethyl (-CF₃), nitro (-NO₂), and sulfonamide (-SO₂NH₂) groups.
- FT-IR : Identify characteristic stretches (e.g., S=O at ~1350 cm⁻¹, NO₂ at ~1520 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated for C₇H₅F₃N₂O₄S: 294.0 g/mol) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
- Storage : Keep in a cool, dry place away from oxidizing agents due to the nitro group’s potential explosivity .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and nitro groups influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The -CF₃ and -NO₂ groups create a strong electron-deficient aromatic ring, directing nucleophilic attacks to the meta position relative to the sulfonamide group.
- Kinetic Studies : Use Hammett substituent constants (σ values) to predict reactivity. For example, σ_meta for -CF₃ is +0.43, and for -NO₂ is +1.49, indicating high electrophilicity.
- Experimental Validation : Perform reactions with nucleophiles (e.g., amines) under varying conditions (temperature, solvent polarity) and analyze products via LC-MS .
Q. What computational methods are effective in predicting the binding affinity of this compound to carbonic anhydrase enzymes?
- Methodological Answer :
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide moiety and the enzyme’s zinc-active site.
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess hydrogen bonds with Thr199/Glu106 residues.
- QSAR Models : Corrogate substituent effects (e.g., -CF₃ lipophilicity) with inhibitory activity using datasets from analogous benzenesulfonamides .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., pH, enzyme concentration).
- Structural Variations : Evaluate how minor modifications (e.g., replacing -NO₂ with -NH₂) alter activity. For example, 4-amino analogs may show enhanced solubility but reduced electrophilicity.
- Dose-Response Curves : Re-test disputed compounds under standardized protocols (e.g., 72-hour MTT assays on cancer cell lines) .
Q. What strategies optimize the photostability of this compound in UV-Vis spectroscopic studies?
- Methodological Answer :
- Light Exposure Control : Use quartz cuvettes with UV cutoff filters (e.g., λ > 300 nm) during measurements.
- Additives : Incorporate free-radical quenchers (e.g., 1,4-diazabicyclo[2.2.2]octane) to mitigate nitro group decomposition.
- Accelerated Aging Tests : Expose samples to UV light (365 nm) for 24 hours and monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
